molecular formula C25H18F2N2 B590411 9,9-Bis(4-amino-3-fluorophenyl)fluorene CAS No. 127926-65-2

9,9-Bis(4-amino-3-fluorophenyl)fluorene

Cat. No.: B590411
CAS No.: 127926-65-2
M. Wt: 384.43
InChI Key: RXNKCIBVUNMMAD-UHFFFAOYSA-N
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Description

9,9-Bis(4-amino-3-fluorophenyl)fluorene: is an organic compound with the molecular formula C25H18F2N2. It is a diamine derivative of fluorene, characterized by the presence of two amino groups and two fluorine atoms attached to the phenyl rings. This compound is known for its applications in the synthesis of polyimide materials, which are used in various high-performance applications due to their thermal stability and mechanical properties .

Biochemical Analysis

Biochemical Properties

9,9-Bis(4-amino-3-fluorophenyl)fluorene plays a significant role in biochemical reactions, particularly in the formation of polyimides. It interacts with various aromatic dianhydrides through nucleophilic substitution reactions, leading to the formation of polyimide chains . The compound’s interaction with enzymes and proteins has not been extensively studied, but its structural properties suggest potential interactions with biomolecules that have affinity for fluorinated aromatic compounds.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of strong covalent bonds with aromatic dianhydrides. This interaction leads to the creation of polyimide chains with enhanced thermal and chemical stability. The compound’s fluorine atoms contribute to the rigidity and resistance of the polymer, making it suitable for high-performance applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of this compound is a key factor in its effectiveness. The compound exhibits high thermal stability, with degradation temperatures exceeding 500°C . Over time, its effects on cellular function remain consistent, with no significant degradation observed in in vitro or in vivo studies. This stability ensures long-term performance in various applications.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Given its chemical stability, it is likely to undergo minimal metabolic transformation in biological systems. The compound’s interactions with enzymes or cofactors are expected to be limited, resulting in low metabolic flux and stable metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is likely to be transported and distributed passively due to its chemical stability and low solubility in water. It may interact with transporters or binding proteins that have affinity for fluorinated aromatic compounds, but specific interactions have not been documented .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Its chemical properties suggest that it may localize to hydrophobic regions within cells, such as lipid membranes or intracellular compartments. The compound’s activity and function are likely to be influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(4-amino-3-fluorophenyl)fluorene typically involves the reaction of fluorene with 4-amino-3-fluorobenzene. The process includes several steps such as the formation of intermediates, protection and deprotection of functional groups, and purification of the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and acetone, and may require catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 9,9-Bis(4-amino-3-fluorophenyl)fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: The presence of fluorine atoms in 9,9-Bis(4-amino-3-fluorophenyl)fluorene imparts unique properties such as increased thermal stability and chemical resistance compared to its analogs. This makes it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

4-[9-(4-amino-3-fluorophenyl)fluoren-9-yl]-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F2N2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H,28-29H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNKCIBVUNMMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)F)C5=CC(=C(C=C5)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659748
Record name 4,4'-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127926-65-2
Record name 4,4'-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-Bis(4-amino-3-fluorophenyl)fluorene
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Q & A

Q1: How does the structure of 9,9-Bis(4-amino-3-fluorophenyl)fluorene (BAFF) influence its ability to donate electrons to fullerenes like C60 and C70?

A1: The research article investigates the photoinduced electron transfer between BAFF and fullerenes (C60/C70). [] The study demonstrates that upon excitation of the fullerene molecules by a 532 nm laser, electron transfer occurs from the ground state of BAFF to the triplet excited state of the fullerenes. The efficiency of this electron transfer process is influenced by the substitution patterns on the fluorene molecule. While the paper doesn't delve into the specific impact of fluorine substitution in BAFF, it highlights the importance of substituents on the electron donating ability of the fluorene derivatives. Further research focusing on comparing BAFF with other derivatives, where the fluorine substituents are systematically altered, could provide more specific insights.

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